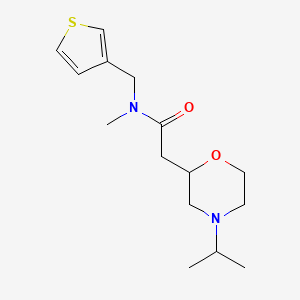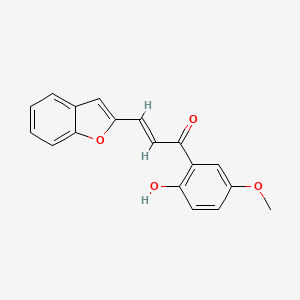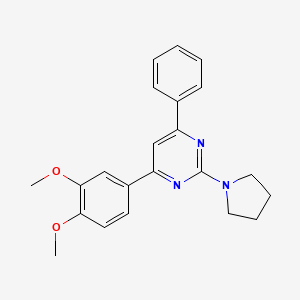
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide involves the modulation of ion channels and neurotransmitter receptors in the brain. This compound has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the excitability of neurons, leading to the anticonvulsant and analgesic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been found to decrease the release of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. It has also been shown to increase the levels of anti-inflammatory cytokines, which help to reduce inflammation. Additionally, this compound has been found to decrease the activity of enzymes that are involved in the production of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide in lab experiments is its ability to modulate ion channels and neurotransmitter receptors in the brain. This makes it a useful tool for studying the mechanisms of action of drugs that target these pathways. However, one limitation of using this compound is its potential toxicity. Careful consideration must be taken when working with this compound to ensure the safety of researchers.
Orientations Futures
There are several future directions for further research on 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers can explore the potential applications of this compound in the treatment of other neurological disorders such as depression and anxiety. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers can study the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs in the field of pharmacology. Its unique structure and properties make it a useful tool for studying the mechanisms of action of drugs that target ion channels and neurotransmitter receptors in the brain. While there are limitations to working with this compound, careful consideration can ensure its safe use in lab experiments. Further research is needed to fully explore the potential applications of this compound in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide involves the reaction of N-methyl-N-(3-thienylmethyl)acetamide with 4-isopropylmorpholine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide has been extensively studied for its potential applications in pharmacology. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
N-methyl-2-(4-propan-2-ylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12(2)17-5-6-19-14(10-17)8-15(18)16(3)9-13-4-7-20-11-13/h4,7,11-12,14H,5-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBRWTJVXTYEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363066.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363075.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5363089.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
